molecular formula C17H16N8 B1203919 1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis- CAS No. 74733-75-8

1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis-

Cat. No.: B1203919
CAS No.: 74733-75-8
M. Wt: 332.4 g/mol
InChI Key: QZKOOEFIMWKZPK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BABIM involves several steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .

Chemical Reactions Analysis

BABIM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BABIM can lead to the formation of benzimidazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of BABIM involves its interaction with specific molecular targets, such as enzymes and receptors. For example, BABIM has been shown to inhibit the activity of MPro and papain-like protease by binding to their active sites and preventing substrate binding. This inhibition can disrupt viral replication and reduce the spread of the virus . The molecular pathways involved in BABIM’s effects include the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways .

Comparison with Similar Compounds

BABIM is unique among benzimidazole derivatives due to its specific structural features and biological activities. Similar compounds include other benzimidazole derivatives, such as fenoterol, which is a beta-2 adrenergic agonist used for the symptomatic treatment of asthma . While both BABIM and fenoterol share a benzimidazole core, their functional groups and biological targets differ, leading to distinct pharmacological effects. Other similar compounds include various benzimidazole-based inhibitors that target different enzymes and receptors in biological systems .

Properties

IUPAC Name

2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKOOEFIMWKZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225717
Record name Bis(5-amidino-2-benzimidazolyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-75-8
Record name Bis(5-amidino-2-benzimidazolyl)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074733758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(5-amidino-2-benzimidazolyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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